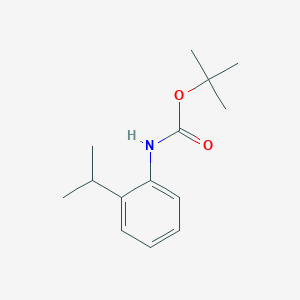

tert-butyl (2-isopropylphenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-propan-2-ylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-10(2)11-8-6-7-9-12(11)15-13(16)17-14(3,4)5/h6-10H,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEKCADSDDETBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 2 Isopropylphenyl Carbamate and Analogues

Direct Synthesis Strategies of tert-Butyl (2-isopropylphenyl)carbamate

Direct synthesis strategies involve the formation of the carbamate (B1207046) bond by reacting the pre-formed 2-isopropylaniline (B1208494) with a suitable electrophilic "Boc-source" reagent. This is the most common and straightforward approach for preparing Boc-protected amines.

The N-Boc protection of amines is a fundamental transformation in organic synthesis, particularly in the construction of peptides and other complex molecules where temporary masking of an amine's nucleophilicity is required. derpharmachemica.com The core of this method involves the reaction of a nucleophilic amine, in this case, 2-isopropylaniline, with an electrophilic reagent that delivers the tert-butoxycarbonyl group. researchgate.net The resulting carbamates are valued for their stability under a wide range of conditions, yet they can be readily cleaved under mildly acidic conditions. derpharmachemica.com The general transformation for the synthesis of this compound from 2-isopropylaniline is depicted below.

General Reaction Scheme:

Figure 1: General reaction for the formation of this compound from 2-isopropylaniline and a Boc-source reagent.

The most widely employed reagent for Boc protection is di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) or (Boc)₂O. orgsyn.orgorgsyn.org This reagent is favored due to its relative stability, ease of handling, and the benign nature of its byproducts (tert-butanol and carbon dioxide). The reaction is typically performed by mixing 2-isopropylaniline with at least a stoichiometric amount of (Boc)₂O in a suitable organic solvent.

Common solvents for this reaction include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile, and ethyl acetate. While the reaction can proceed without a catalyst, it is often slow. Therefore, a base such as triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA), or even aqueous sodium bicarbonate is frequently added to neutralize the acidic byproduct formed and to accelerate the reaction. nih.gov In many cases, the reaction proceeds smoothly at room temperature, yielding the desired N-Boc product in high yields after a simple workup and purification. niscpr.res.in For less reactive anilines, gentle heating may be required. semanticscholar.org

To enhance reaction efficiency, reduce reaction times, and operate under milder, more environmentally friendly conditions, various catalytic systems have been developed for N-Boc protection. researchgate.net These catalysts can be broadly classified as Lewis acids, Brønsted acids, and heterogeneous catalysts.

Lewis acids such as zinc chloride (ZnCl₂), indium(III) chloride (InCl₃), and lanthanide nitrates [La(NO₃)₃] have been shown to effectively catalyze the reaction of amines with (Boc)₂O. researchgate.net For instance, yttria-zirconia-based Lewis acids have been employed as efficient heterogeneous catalysts, allowing for easy separation and recycling. semanticscholar.org

Heterogeneous acid catalysts like Amberlite-IR 120 resin offer significant advantages, including simple product isolation through filtration and the potential for catalyst reuse, aligning with the principles of green chemistry. derpharmachemica.com Solvent-free conditions have also been developed, for example, using CuI nanoparticles as a recyclable catalyst under mechanochemical (grinding) conditions, leading to very short reaction times and excellent yields. niscpr.res.in The table below summarizes and compares various catalytic systems used for the N-Boc protection of aniline (B41778), a representative substrate.

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Amberlite-IR 120 | Solvent-free | Room Temp. | 5 min | 96 | derpharmachemica.com |

| CuI-NPs | Solvent-free (Grinding) | Room Temp. | 5 min | 81 | niscpr.res.in |

| Yttria-Zirconia | Acetonitrile | Reflux | 3 h | 92 | semanticscholar.org |

| K10-nanoparticles | Solvent-free | Room Temp. | 15 min | 95 | researchgate.net |

| Saccharin Sulfonic Acid | Solvent-free | Room Temp. | 10 min | 98 | researchgate.net |

| None | Dichloromethane | Room Temp. | 12 h | 94 | niscpr.res.in |

Green Chemistry Principles in Carbamate Synthesis

The growing emphasis on environmental sustainability has spurred significant research into greener synthetic routes for carbamates, including this compound and its analogues. Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For carbamate synthesis, this involves a shift away from traditional methods that often employ toxic reagents like phosgene (B1210022) and volatile organic solvents. umich.eduresearchgate.netpsu.edu Key areas of development include the use of safer solvent systems, maximizing atom economy, and minimizing waste generation. primescholars.comwikipedia.org

A primary objective in green chemistry is to minimize or replace traditional organic solvents, which are often volatile, flammable, and toxic. researchgate.net Research has demonstrated the feasibility of synthesizing carbamates under solvent-free conditions or in environmentally benign solvent systems.

Solvent-Free Synthesis: Solvent-free reactions offer significant environmental benefits by reducing pollution, lowering costs, and simplifying processing and handling. tubitak.gov.tr Several methods have been developed for the solvent-free preparation of carbamates:

Grindstone Chemistry: This mechanochemical method involves grinding solid reactants together to initiate a chemical reaction. A simple and efficient solvent-free method for converting various alcohols to primary carbamates has been described using silica (B1680970) sulfuric acid as a solid acid catalyst at room temperature. umich.edu Another approach involves grinding an alcohol with sodium cyanate (B1221674) and trichloroacetic acid in a mortar, which after standing, yields the pure carbamate product upon addition of water. researchgate.nettubitak.gov.tr

Ball Milling: Vibratory ball milling is another mechanochemical technique that can drive reactions in the absence of a solvent, often with reduced reaction times. researchgate.net It has been successfully applied to the synthesis of ureas and carbamates, demonstrating its potential for creating supramolecular polyurethanes in a solvent-free manner. researchgate.net

Environmentally Benign Solvent Systems: When a solvent is necessary, green chemistry promotes the use of alternatives to conventional volatile organic compounds. researchgate.net

Deep Eutectic Solvents (DESs): These solvents are mixtures of compounds that have a much lower melting point than their individual components. DESs are attractive for their low toxicity, low cost, and biodegradability. A novel type IV DES composed of erbium trichloride (B1173362) and urea (B33335) has been used as a solvent, catalyst, and reagent for the synthesis of cellulose (B213188) carbamate. mdpi.com

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can serve as non-volatile, recyclable solvents. They have been employed in various reactions, including the synthesis of carbamates from dimethyl carbonate and aliphatic amines. researchgate.net

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a particularly attractive green solvent and reagent. It is non-toxic, non-flammable, and its properties can be tuned by adjusting temperature and pressure. It has been used in the synthesis of carbamates, providing an alternative route that avoids toxic reagents. acs.org

Water: As the ultimate green solvent, water is increasingly being explored for organic reactions. The development of water-soluble catalysts and amphiphilic resins has expanded the scope of aqueous organic synthesis. researchgate.net

Table 1: Comparison of Green Solvent Systems for Carbamate Synthesis

| Solvent System | Key Features | Example Application | Citation(s) |

|---|---|---|---|

| Solvent-Free (Grinding) | Reduces solvent waste; simple procedure; often room temperature. | Conversion of alcohols to primary carbamates using sodium cyanate and trichloroacetic acid. | researchgate.nettubitak.gov.tr |

| Deep Eutectic Solvents (DESs) | Low toxicity; low cost; can act as solvent, catalyst, and reagent. | Synthesis of cellulose carbamate using an erbium trichloride/urea DES. | mdpi.com |

| Ionic Liquids (ILs) | Non-volatile; recyclable; tunable properties. | Oxidative carbonylation of aniline in the presence of a palladium complex. | researchgate.net |

| Supercritical CO₂ | Non-toxic; non-flammable; acts as both solvent and C1 source. | Synthesis of carbamates using quaternary onium salts as catalysts. | acs.org |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comwikipedia.org A reaction with 100% atom economy produces no waste byproducts. scranton.edu Traditional carbamate syntheses, particularly those using phosgene, suffer from poor atom economy and generate significant hazardous waste. acs.orgionike.com

Traditional vs. Green Synthetic Routes: The conventional synthesis of carbamates often involves the reaction of an alcohol with an isocyanate or an amine with a chloroformate. psu.edu These routes frequently rely on phosgene, a highly toxic gas, for the preparation of the isocyanate or chloroformate precursors, leading to corrosive and harmful byproducts like hydrogen chloride. ionike.com

Improving Atom Economy and Reducing Waste: Modern synthetic strategies aim to improve atom economy and minimize waste by redesigning reaction pathways.

Catalytic Processes: The use of catalysts is fundamental to green chemistry as they allow for reactions with lower energy consumption and reduced waste compared to stoichiometric reagents. researchgate.net For instance, lanthanum-based catalysts have been developed for the atom-economical synthesis of N-substituted carbamates from urea derivatives and dimethyl carbonate. ionike.com Similarly, tin-catalyzed transcarbamoylation offers a mild and efficient method for producing carbamates from alcohols. organic-chemistry.org

Rearrangement Reactions: Certain reactions, like the Curtius rearrangement, can be designed to have high atom economy. This reaction proceeds from a carboxylic acid to an acyl azide (B81097) intermediate, which then rearranges to an isocyanate that can be trapped by an alcohol to form the carbamate. organic-chemistry.org This one-pot procedure can produce tert-butyl carbamates in high yields while tolerating various functional groups. organic-chemistry.org

Continuous Flow Synthesis: Continuous manufacturing processes offer advantages over batch production by improving safety, reducing reaction times, and minimizing waste. A continuous flow method for synthesizing carbamates from amines and CO₂ using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base has been developed, providing an environmentally more benign process. acs.org

By adopting these green principles, the synthesis of carbamates like this compound can become more efficient, safer, and environmentally sustainable. bris.ac.uk

Reactivity and Chemical Transformations of Tert Butyl 2 Isopropylphenyl Carbamate

Deprotection Strategies of the Boc Group in tert-Butyl (2-isopropylphenyl)carbamate

The most prevalent method for the deprotection of the Boc group is through acid-mediated cleavage. youtube.comfishersci.co.uk The general mechanism involves the initial protonation of the carbamate's carbonyl oxygen by a strong acid. This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent fragmentation. The key step is the departure of the stable tert-butyl cation, which then typically forms isobutylene (B52900) gas and regenerates a proton. The resulting carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine, 2-isopropylaniline (B1208494), and carbon dioxide. youtube.comorganic-chemistry.org

Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly employed for this transformation. fishersci.co.uksigmaaldrich.com Studies have shown that the kinetics of this deprotection can exhibit a second-order dependence on the acid concentration, suggesting a general acid-catalyzed mechanism. cerritos.edu

A mild and selective method for the deprotection of N-Boc groups, including that of this compound, utilizes oxalyl chloride in methanol (B129727). youtube.comrsc.org This approach is notable for its mild conditions, typically proceeding at room temperature. youtube.comrsc.org The proposed mechanism involves the electrophilic character of oxalyl chloride. It is postulated that the reaction is initiated by the attack of the carbamate's carbonyl oxygen on one of the electrophilic carbonyl carbons of oxalyl chloride. This is followed by an intramolecular rearrangement and fragmentation, which ultimately leads to the release of the free amine, carbon dioxide, carbon monoxide, and tert-butyl chloride. The use of methanol as a solvent is crucial, as it can react with oxalyl chloride to generate HCl in situ, which may also contribute to the cleavage. rsc.org

A study detailing this method demonstrated the successful deprotection of this compound. rsc.org The reaction conditions and yield are summarized in the table below.

| Substrate | Reagent | Solvent | Time (h) | Yield (%) |

| This compound | Oxalyl Chloride | Methanol | 3 | 70 |

| Table 1: Deprotection of this compound using Oxalyl Chloride. rsc.org |

It was noted that steric hindrance from the isopropyl group adjacent to the N-Boc group can slow down the reaction rate compared to less hindered aromatic carbamates. rsc.org

A potential complication during the acid-mediated deprotection of Boc groups is the generation of the reactive tert-butyl cation. lookchem.com This cation can act as an electrophile and alkylate nucleophilic sites within the molecule or other molecules in the reaction mixture, leading to undesired by-products. This is particularly problematic for electron-rich aromatic rings. lookchem.com

To mitigate these side reactions, scavengers are often added to the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate or product. Common scavengers include anisole, thioanisole, and triethylsilane. These compounds effectively trap the tert-butyl cation, preventing it from participating in unwanted alkylation reactions and ensuring a cleaner deprotection process. lookchem.com

While acid-mediated methods are most common, metal-catalyzed approaches for Boc deprotection have also been developed, often offering milder conditions and different selectivities. A variety of metal salts and complexes have been shown to be effective.

One such method employs iron(III) salts, such as iron(III) chloride, as sustainable and practical catalysts for the selective removal of the Boc group. nih.gov These reactions are often clean, not requiring extensive purification. nih.gov Another approach utilizes the tris-4-bromophenylamminium radical cation (often referred to as "magic blue") in the presence of a hydrosilane, like triethylsilane, to facilitate the deprotection under mild, transition-metal-free conditions. acs.org These methods provide valuable alternatives, especially for substrates that are sensitive to strong acids.

| Catalytic System | Key Features |

| Iron(III) Salts (e.g., FeCl₃) | Sustainable, practical, often clean reactions. |

| Tris-4-bromophenylamminium Radical Cation / HSiEt₃ | Mild, transition-metal-free, suitable for diverse substrates. |

| Table 2: Examples of Metal-Catalyzed Boc Deprotection Systems. nih.govacs.org |

Acid-Mediated Cleavage Mechanisms

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic compounds.

The outcome of electrophilic aromatic substitution on the benzene (B151609) ring of this compound is governed by the directing effects of the two substituents: the N-Boc-amino group and the isopropyl group.

The N-Boc-amino group is an ortho-, para-directing group. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and thereby activating the ring towards electrophilic attack at these sites. The isopropyl group is also an ortho-, para-director and an activating group due to its electron-donating inductive effect.

In the case of this compound, the two groups are ortho to each other. Their combined directing effects would strongly favor substitution at the positions ortho and para to the N-Boc group (positions 4 and 6) and the position para to the isopropyl group (position 5). However, steric hindrance from the bulky isopropyl and tert-butyl groups will play a significant role in determining the regioselectivity of the reaction. Attack at the position between the two existing substituents is generally disfavored due to steric crowding. Therefore, electrophilic attack is most likely to occur at the position para to the N-Boc group (position 4) or the position para to the isopropyl group (position 5). The precise outcome would depend on the specific electrophile and reaction conditions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a reagent like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst.

Protecting the aniline (B41778) as a carbamate (B1207046) is often a strategic choice to moderate the high reactivity of the free amino group and to avoid side reactions, such as polysubstitution or reaction at the nitrogen atom, which are common with highly activated anilines. byjus.com

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that achieves regioselective functionalization of aromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

For this compound, the carbamate group serves as a potent DMG. organic-chemistry.orgharvard.edu The mechanism involves the coordination of a strong base, typically an alkyllithium species like n-butyllithium, to the Lewis basic oxygen or nitrogen atoms of the carbamate. wikipedia.orguwindsor.ca This complexation increases the kinetic acidity of the protons on the aromatic ring ortho to the carbamate, leading to selective deprotonation by the alkyllithium base. organic-chemistry.org

Given that the C2 position is already occupied by the isopropyl group, the metalation (lithiation) is directed exclusively to the C6 position of the phenyl ring. The resulting aryllithium intermediate is a versatile nucleophile that can react with a wide range of electrophiles to introduce new substituents at the C6 position, a transformation not readily achievable through classical electrophilic aromatic substitution. wikipedia.org

Table 1: Key Factors in the Directed Ortho-Metalation of this compound

| Factor | Description | Reference |

|---|---|---|

| Directing Group | The N-Boc (carbamate) group acts as a strong directed metalation group (DMG). | organic-chemistry.orgharvard.edu |

| Base | Strong alkyllithium bases such as n-BuLi, sec-BuLi, or t-BuLi are typically employed. | uwindsor.ca |

| Mechanism | Coordination of the lithium reagent to the carbamate's heteroatoms precedes ortho-proton abstraction. | wikipedia.orgbaranlab.org |

| Regioselectivity | Lithiation occurs specifically at the C6 position, ortho to the carbamate DMG and avoiding the sterically hindered C2-isopropyl position. | wikipedia.org |

| Synthetic Utility | The resulting C6-lithiated species can be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides, CO2). | organic-chemistry.org |

Transformations of the Isopropyl Moiety

Modifying the isopropyl group of this compound presents a significant synthetic challenge due to the inherent stability and low reactivity of its C-H bonds.

The isopropyl group is prochiral, containing two chemically equivalent methyl groups and a tertiary C-H bond at the benzylic position. The selective functionalization of one of these groups over the other is a complex task. Direct stereoselective modification of the isopropyl group on this specific substrate is not widely documented. However, general strategies in the field of C-H functionalization offer theoretical pathways.

Chiral catalysts could, in principle, differentiate between the two prochiral methyl groups or enable enantioselective functionalization of the benzylic C-H bond. For instance, research into the stereoselective N-terminal functionalization of peptides using chiral phase-transfer catalysis highlights methods for achieving high stereocontrol in complex molecules. nih.gov Furthermore, advances in iodine(I)/(III) catalysis have enabled the construction of enantioenriched fluorinated isosteres of isopropyl groups, although this involves the transformation of pre-functionalized styrenes rather than direct modification of an existing isopropyl moiety. nih.gov Such advanced catalytic systems would be necessary to achieve stereoselective modifications on the unactivated isopropyl group of this compound.

Stability and Decomposition Pathways of the Carbamate Linkage

The tert-butoxycarbonyl (Boc) group is central to the utility of this compound, and its stability under various conditions dictates its application as a protective group. organic-chemistry.orgchemistrytalk.org It is characterized by its remarkable stability to a wide range of nucleophiles and basic conditions, contrasted with its lability under acidic or certain thermal conditions. masterorganicchemistry.comchemistrytalk.orgreddit.com

The hydrolytic stability of the carbamate linkage is highly dependent on the pH of the medium.

Basic and Neutral Conditions: The tert-butyl carbamate group is exceptionally stable under basic and neutral aqueous conditions. Base-catalyzed hydrolysis is kinetically disfavored. The mechanism would require nucleophilic attack at the carbonyl carbon, followed by the elimination of a tert-butoxide ion, which is a poor leaving group. reddit.com Studies on the hydrolysis rates of carbamates in alkaline solutions confirm their general stability. nih.gov

Acidic Conditions: In contrast, the Boc group is readily cleaved under acidic conditions. libretexts.org The mechanism involves protonation of the carbamate, followed by a unimolecular decomposition that generates a stable tertiary carbocation (the tert-butyl cation), which then typically forms isobutylene. acsgcipr.orgacsgcipr.org This cleavage can be achieved with various acids, including strong mineral acids like HCl, and organic acids like trifluoroacetic acid (TFA). masterorganicchemistry.comacsgcipr.org Milder reagents such as aqueous phosphoric acid have also been shown to be effective for the deprotection of tert-butyl carbamates, offering good selectivity in the presence of other acid-sensitive functionalities. nih.gov

Table 2: Hydrolytic Stability of the tert-Butyl Carbamate Linkage

| Condition | Stability | Mechanism of Cleavage | Reference |

|---|---|---|---|

| Strongly Basic (e.g., NaOH) | High | Kinetically disfavored; requires elimination of a poor leaving group (tert-butoxide). | reddit.com |

| Neutral (e.g., water) | High | Stable to neutral water. | acsgcipr.org |

| Strongly Acidic (e.g., TFA, HCl) | Low | Acid-catalyzed unimolecular decomposition via a stable tert-butyl cation. | masterorganicchemistry.comacsgcipr.org |

| Mildly Acidic (e.g., H3PO4) | Low | Effective cleavage with good selectivity over other protecting groups. | nih.gov |

The N-Boc group can also be removed through thermolysis, avoiding the need for acidic reagents. acsgcipr.org This process typically requires elevated temperatures, often in the range of 150-250°C. acsgcipr.orgnih.gov The thermal degradation proceeds through a concerted fragmentation mechanism, yielding the deprotected amine, carbon dioxide, and isobutylene. acsgcipr.orgresearchgate.net

Research using continuous flow reactors has provided detailed insights into the temperatures required for the thermal deprotection of various N-Boc protected amines. nih.govnih.gov The efficiency and required temperature of the degradation are influenced by the nature of the amine and the solvent used. For N-Boc anilines, such as the parent structure of the title compound, deprotection is generally more facile than for N-Boc alkyl amines but requires higher temperatures than for N-Boc heteroaryl amines. nih.govresearchgate.net For example, efficient deprotection of N-Boc aniline in solvents like trifluoroethanol (TFE) or methanol (MeOH) has been achieved at temperatures around 240°C with residence times of 30 minutes. nih.govacs.org

Table 3: General Thermal Degradation Data for N-Boc Aryl Amines

| Solvent | Typical Temperature Range (°C) | Outcome | Reference |

|---|---|---|---|

| Trifluoroethanol (TFE) | 150 - 240 | Efficient deprotection, often higher conversion than other solvents. | nih.govnih.gov |

| Methanol (MeOH) | 150 - 240 | Efficient deprotection. | nih.govacs.org |

| Tetrahydrofuran (B95107) (THF) | >200 | Less efficient than protic solvents; requires higher temperatures for comparable yields. | nih.govacs.org |

| Toluene | >200 | Generally low efficiency compared to polar solvents at similar temperatures. | nih.govacs.org |

| Neat/Solvent-free | 150 - 180 | Possible, but may lead to incomplete conversion or decomposition for some substrates. | acsgcipr.orgrsc.org |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopy offers a powerful lens through which to view the molecular world. By analyzing the interaction of electromagnetic radiation with tert-butyl (2-isopropylphenyl)carbamate, researchers can deduce its connectivity, identify its functional groups, and confirm its molecular weight and fragmentation patterns.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. In the ¹H NMR spectrum of this compound, the distinct chemical environments of the protons lead to a series of characteristic signals. The tert-butyl group exhibits a singlet, typically integrating to nine protons, while the isopropyl group shows a doublet for the six methyl protons and a septet for the single methine proton. The aromatic protons on the phenyl ring display a more complex multiplet pattern due to their coupling with each other.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Key resonances include those for the carbonyl carbon of the carbamate (B1207046), the quaternary carbon of the tert-butyl group, the methine and methyl carbons of the isopropyl group, and the distinct aromatic carbons. The precise chemical shifts are sensitive to the electronic environment of each nucleus, providing a detailed map of the molecular structure.

Table 1: Representative NMR Data for this compound (Note: Specific chemical shifts (δ) are reported in parts per million (ppm) and can vary slightly based on the solvent and experimental conditions.)

| Assignment | ¹H NMR | ¹³C NMR |

| tert-butyl (CH₃)₃ | Singlet | ~28 ppm |

| tert-butyl C(CH₃)₃ | - | ~80 ppm |

| Isopropyl CH(CH₃)₂ | Septet | ~27 ppm |

| Isopropyl CH(CH₃)₂ | Doublet | ~23 ppm |

| Aromatic CH | Multiplet | ~123-143 ppm |

| Carbamate C=O | - | ~153 ppm |

| Carbamate NH | Broad Singlet | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching and bending of its key functional groups. A prominent feature is the N-H stretch, typically appearing as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate group gives rise to another strong absorption, usually found between 1680 and 1720 cm⁻¹. The C-H stretching vibrations of the aliphatic (tert-butyl and isopropyl) and aromatic groups are also readily identifiable.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. While specific Raman data for this compound is less commonly reported in general literature, it would be expected to show strong signals for the aromatic ring breathing modes and the C-C skeletal vibrations.

Table 2: Key Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Carbamate) | Stretch | 1680 - 1720 |

| C-N | Stretch | 1200 - 1350 |

| C-O | Stretch | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides crucial information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio after ionization. For this compound, high-resolution mass spectrometry (HRMS) can be used to determine its exact molecular weight, confirming its elemental composition. bris.ac.uk

Upon ionization, the molecular ion undergoes fragmentation, breaking into smaller, characteristic pieces. A common fragmentation pathway for tert-butyl carbamates involves the loss of the tert-butyl group as a stable tert-butyl cation, resulting in a prominent peak in the mass spectrum. Another significant fragmentation is the loss of isobutene from the tert-butyl group. Further fragmentation of the remaining (2-isopropylphenyl)carbamate portion can also be observed, providing additional structural confirmation. Analytical data, including mass spectrometry reports, are often provided by suppliers. atomfair.com

X-ray Crystallographic Studies of Carbamate Derivatives

While spectroscopic methods reveal the structure of individual molecules, X-ray crystallography unveils how these molecules arrange themselves in the solid state, providing a detailed picture of the crystal lattice.

Conformational Analysis of the this compound Moiety

The conformational landscape of this compound is primarily defined by the rotational possibilities around the carbamate and aryl single bonds. The steric bulk and electronic nature of the substituents, namely the tert-butyl and the ortho-isopropylphenyl groups, introduce significant constraints that dictate the molecule's preferred three-dimensional structure.

The carbamate functional group is characterized by a partial double bond character in its N-C(O) bond due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. This resonance results in a significant energy barrier to rotation around this bond, leading to the existence of distinct planar conformers, typically referred to as syn and anti (or E/Z) rotamers.

The rotational barrier in carbamates is sensitive to the nature of the substituents on the nitrogen atom. For N-alkylcarbamates, this barrier is generally around 16 kcal/mol. nih.gov However, when an aryl group is attached to the nitrogen, as in N-phenylcarbamate, the barrier is lowered to approximately 12.5 kcal/mol. nih.govacs.org This reduction is attributed to the electron-withdrawing nature of the phenyl ring, which decreases the double bond character of the N-C(O) bond. nih.gov

Systematic studies on tert-butyl N-methyl-N-aryl carbamates have demonstrated a clear linear free energy relationship between the rotational barrier (ΔG‡) and the electronic properties of the substituent on the aryl ring. nd.edu Electron-donating groups on the N-aryl ring tend to increase the rotational barrier, while electron-withdrawing groups decrease it. nd.eduresearchgate.net The isopropyl group on this compound is a weak electron-donating group through induction. This suggests that the rotational barrier for this specific compound would be slightly higher than that of the unsubstituted tert-butyl phenylcarbamate, influenced further by the significant steric factors discussed in the following section.

The two primary rotamers are the syn and anti conformations. For secondary carbamates, the anti (or Z) conformer, where the bulky groups on the nitrogen and the oxygen side of the carbamate are on opposite sides of the N-C(O) bond, is often sterically favored. However, the equilibrium can be influenced by a variety of factors, and in some cases, the syn rotamer may be stabilized. nd.edu

Table 1: Comparison of Rotational Energy Barriers in Various Carbamates

| Compound Type | Substituent on Nitrogen | Typical Rotational Barrier (ΔG‡) | Reference(s) |

|---|---|---|---|

| N-Alkylcarbamate | Alkyl | ~16 kcal/mol | nih.gov |

| N-Phenylcarbamate | Phenyl | ~12.5 kcal/mol | nih.govacs.org |

| N-(2-pyrimidyl)carbamate | Pyrimidyl (electron-withdrawing) | <9 kcal/mol | nih.gov |

| Substituted N-Arylcarbamates | Aryl with EDG* | >12.5 kcal/mol | nd.eduresearchgate.net |

| Substituted N-Arylcarbamates | Aryl with EWG** | <12.5 kcal/mol | nd.eduresearchgate.net |

*EDG: Electron-Donating Group **EWG: Electron-Withdrawing Group

The presence of a bulky isopropyl group at the ortho position of the phenyl ring introduces significant steric hindrance. researchgate.netnumberanalytics.com This steric strain has a profound impact on the conformation of the entire molecule, particularly the orientation of the phenyl ring relative to the plane of the carbamate group. numberanalytics.com

In analogous N-aryl carbamate systems, steric hindrance between an ortho-substituent and the carbamate moiety forces the N-aryl ring to rotate out of co-planarity with the carbamate's C-N bond. nd.eduresearchgate.net This phenomenon is well-documented in the crystal structure of the related compound, phenyl N-(2-methylphenyl)carbamate. X-ray diffraction data for this molecule shows that the plane of the N-aryl ring is twisted significantly away from the plane of the central carbamate group. researchgate.net

Given that an isopropyl group is substantially bulkier than a methyl group, it is expected to exert an even greater steric effect in this compound. This steric repulsion forces a large dihedral angle between the phenyl ring and the carbamate moiety. A major consequence of this twisting is the disruption of the π-conjugation between the nitrogen atom's lone pair and the aromatic ring's π-system. nd.edu This attenuation of resonance can alter the electronic properties and reactivity of the compound compared to its non-ortho-substituted counterparts.

Table 2: Dihedral Angles in a Related ortho-Substituted N-Aryl Carbamate

| Compound | Dihedral Angle | Angle (°) | Description | Reference |

|---|---|---|---|---|

| Phenyl N-(2-methylphenyl)carbamate | Phenyl Ring A / Carbamate C | 62.65 (9) | Angle between the O-phenyl ring and the carbamate plane. | researchgate.net |

| Phenyl N-(2-methylphenyl)carbamate | Phenyl Ring B / Carbamate C | 38.28 (11) | Angle between the N-phenyl ring and the carbamate plane. | researchgate.net |

While direct experimental data for this compound is not available, its conformational preferences can be reliably predicted and validated using computational chemistry methods. nih.gov Density Functional Theory (DFT) is a powerful and widely used tool for accurately modeling the structures and energies of such organic molecules. nih.govnih.gov

A typical computational approach would involve the following steps:

Conformational Search: Generation of a wide range of possible starting geometries to explore the conformational space.

Geometry Optimization: Optimization of the geometries of the potential conformers using a suitable DFT method, such as B3LYP, with a standard basis set like 6-31G(d,p). nih.gov This process finds the lowest energy structure for each conformer.

Energy Calculation: Determination of the relative energies of all optimized conformers to identify the most stable, global minimum energy structure.

Potential Energy Surface (PES) Scan: To determine the rotational energy barrier, a PES scan is performed by systematically rotating the dihedral angle of the N-C(O) bond and calculating the energy at each step. The highest point on this energy path corresponds to the transition state for rotation.

Such computational studies would be expected to confirm the qualitative predictions. The results would likely show that the most stable conformation of this compound features a significant twist between the phenyl ring and the carbamate plane due to the steric influence of the ortho-isopropyl group. Furthermore, these calculations would provide a quantitative value for the N-C(O) rotational barrier and the precise dihedral angles that define the molecule's lowest energy state. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule determined by its electronic structure.

The electronic structure of tert-butyl (2-isopropylphenyl)carbamate dictates its stability, reactivity, and spectroscopic properties. Key aspects of its electronic nature, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), can be determined through calculation.

While specific DFT calculations for this compound are not prevalent in the literature, data from analogous aryl carbamates provide a strong basis for understanding its electronic properties. For instance, studies on tert-Butyl N-(thiophen-2yl)carbamate using DFT methods (B3LYP and M06-2X) have been performed to calculate its electronic properties. nih.gov The HOMO and LUMO energies are crucial, as the energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

Computational studies on other carbamates show that the nature of the aryl substituent significantly impacts the electronic properties. rsc.org The isopropyl group at the ortho position on the phenyl ring in this compound is an electron-donating group. This is expected to raise the energy of the HOMO, making the compound more susceptible to electrophilic attack compared to an unsubstituted phenylcarbamate. Natural Bond Orbital (NBO) analysis can further reveal the details of charge distribution and the nature of the covalent bonds within the molecule, particularly the C-N and C-O bonds of the carbamate (B1207046) functional group. rsc.org

Table 1: Representative Calculated Electronic Properties of Analogous Carbamate Compounds

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide | PM6 | -9.584 | +0.363 | 9.947 | researchgate.net |

| tert-Butyl N-(thiophen-2yl)carbamate | DFT/B3LYP | Not Specified | Not Specified | Not Specified | nih.gov |

| General Aryl Carbamates | G4/DFT | Varied | Varied | Varied | rsc.org |

This table is illustrative, based on data from analogous or related structures to provide context for the types of values obtained from quantum chemical calculations.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, one can assign specific absorption bands to the motions of atoms within the molecule.

A comprehensive study on tert-Butyl N-(thiophen-2yl)carbamate utilized DFT calculations (B3LYP/6-311++G(d,p) and M06-2X/6-311++G(d,p)) to predict its vibrational spectrum. nih.gov The calculated frequencies were found to be in good agreement with the experimental FT-IR spectrum after applying a scaling factor to account for anharmonicity and method limitations. nih.gov Potential Energy Distribution (PED) analysis was used to provide a detailed assignment of each vibrational mode. nih.gov

For this compound, a similar computational approach would yield predictions for its characteristic vibrational modes. Key expected frequencies would include:

N-H Stretching: A prominent band typically found in the 3300-3400 cm⁻¹ region.

C=O Stretching: A strong absorption from the carbamate carbonyl group, expected around 1700-1730 cm⁻¹.

C-H Stretching: Vibrations from the aromatic, isopropyl, and tert-butyl groups in the 2800-3100 cm⁻¹ range.

C-N and C-O Stretching: Bands associated with the carbamate linkage in the fingerprint region (below 1500 cm⁻¹).

The presence of the isopropyl group would introduce specific bending and rocking frequencies that could be distinguished computationally.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for an Analogous Compound (tert-Butyl N-(thiophen-2yl)carbamate)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment | Source |

|---|---|---|---|---|

| N-H Stretch | ~3450 | ~3420 | Stretching of the N-H bond | nih.gov |

| C=O Stretch | ~1730 | ~1710 | Stretching of the carbonyl group | nih.gov |

| C-N Stretch | ~1250 | ~1245 | Stretching of the C-N bond | nih.gov |

Note: Frequencies are approximate and serve to illustrate the correlation between calculated and experimental data.

Mechanistic Studies of Carbamate Reactions

Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions, including the formation and cleavage of carbamates.

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, and its removal (deprotection) is a fundamental reaction. The mechanism of deprotection is highly dependent on the reaction conditions. While typically removed under acidic conditions (e.g., with trifluoroacetic acid), other methods exist. nih.gov

Computational transition state analysis allows for the mapping of the energy profile of the deprotection reaction, identifying the highest energy point (the transition state) and thus the activation energy barrier. For the acid-catalyzed deprotection of this compound, the mechanism involves the formation of a relatively stable tert-butyl cation. A computational study would involve:

Modeling the initial protonation of the carbamate, likely at the carbonyl oxygen.

Locating the transition state structure for the cleavage of the C-O bond to form the tert-butyl cation and the unstable carbamic acid, which subsequently decarboxylates.

Calculating the energy of this transition state relative to the reactants to determine the reaction barrier.

Experimental studies have noted that steric hindrance from groups adjacent to the N-Boc group can significantly slow down the rate of deprotection. nih.govuky.edu The ortho-isopropyl group in this compound would be expected to sterically hinder the approach of reagents, which could be quantified through transition state calculations as an increase in the activation energy. nih.govuky.edu Computational studies on other carbamates have successfully supported proposed SN2-type deprotection mechanisms. organic-chemistry.org

The most common synthesis of N-aryl carbamates involves the reaction of an aniline (B41778) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). For this compound, this would involve the reaction of 2-isopropylaniline (B1208494) with Boc₂O, often in the presence of a base.

Reaction coordinate mapping can be used to model the energy profile of this entire synthetic transformation. This involves calculating the energy of the system as the reactants (2-isopropylaniline and Boc₂O) approach and react. Key points along the reaction coordinate that would be computationally identified include:

Reactants: The initial state of separated 2-isopropylaniline and Boc₂O.

Transition State 1: The energy barrier for the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of Boc₂O.

Tetrahedral Intermediate: A short-lived intermediate formed after the initial attack.

Transition State 2: The energy barrier for the collapse of the intermediate and elimination of the leaving group (tert-butoxide and CO₂).

Products: The final state of this compound.

By mapping this coordinate, one can understand the rate-determining step of the synthesis and how substituents on the aniline might affect the reaction rate.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations allow for the exploration of the full range of molecular motions and conformations at a given temperature. dhu.edu.cn This is particularly important for a flexible molecule like this compound.

The conformational landscape of this molecule is primarily defined by rotation around several key single bonds:

The N-C(aryl) bond, which determines the orientation of the carbamate group relative to the phenyl ring.

The C(aryl)-C(isopropyl) bond.

The internal bonds of the tert-butyl and isopropyl groups.

A critical conformational feature of phenyl carbamates is the geometry of the carbamate group itself, which can exist in syn or anti conformations. nih.gov Crystal structure database searches reveal that the vast majority of phenyl carbamates adopt the anti conformation in the solid state, as it is generally more stable. nih.gov

An MD simulation of this compound would involve placing the molecule in a simulated box of solvent molecules and solving Newton's equations of motion for all atoms over a period of time (nanoseconds to microseconds). researchgate.net This would generate a trajectory of the molecule's dynamic behavior. Analysis of this trajectory would reveal:

The energy barriers between different conformational states.

The time scales of conformational changes.

The nature of the interaction between the solute and solvent molecules.

The results could be visualized in a Ramachandran-like plot, showing the potential energy as a function of two key dihedral angles, providing a clear map of the molecule's conformational flexibility and preferences.

Energy Minimization and Conformational Sampling

The conformational flexibility of this compound is primarily dictated by rotation around several key single bonds. The most significant of these are the C-N bond of the carbamate group and the C-C bond connecting the phenyl ring to the isopropyl group. The steric hindrance introduced by the ortho-isopropyl group on the phenyl ring, in close proximity to the bulky tert-butyl group of the carbamate, heavily influences the molecule's preferred three-dimensional structure.

Energy minimization and conformational sampling are computational techniques used to identify the most stable conformations (local and global minima on the potential energy surface) and to understand the energy barriers between them. For molecules like this compound, methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to calculate the electronic structure and energies of different conformers.

A conformational search can be performed using molecular mechanics force fields, followed by geometry optimization of the low-energy conformers using higher-level quantum mechanical methods. The results of such studies typically reveal a set of low-energy conformers and the transition states that connect them. The rotational barrier around the carbamate C-N bond is a critical parameter, as it determines the rate of interconversion between different rotamers. In N-arylcarbamates, this barrier can be influenced by the electronic nature of the substituents on the aryl ring. nih.govresearchgate.net

Illustrative Rotational Energy Profile:

The following table provides a hypothetical representation of the relative energies for different conformers of this compound, illustrating the concept of energy minimization. The dihedral angle represents the rotation around the N-C(aryl) bond.

| Conformer | Dihedral Angle (H-N-C-C) | Relative Energy (kcal/mol) |

| A | 0° (syn-periplanar) | 5.8 |

| B | 60° | 2.1 |

| C | 120° | 0.0 (Global Minimum) |

| D | 180° (anti-periplanar) | 4.5 |

Note: The data in this table is illustrative and intended to represent the expected outcome of a computational energy minimization study based on the principles of steric hindrance and electronic effects in similar molecules. Actual values would be determined from specific quantum chemical calculations.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. Solvents can stabilize or destabilize different conformers or transition states based on their polarity and hydrogen-bonding capabilities. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effects of a solvent environment.

For carbamates, it has been observed both experimentally and computationally that the rotational barriers around the C-N bond often exhibit a surprisingly low dependence on solvent polarity, in contrast to amides. nih.gov This has been attributed to the relatively small change in the molecular dipole moment between the ground state and the transition state for rotation in carbamates. nih.gov

However, for hindered N-aryl carbamates, where non-covalent interactions and specific solvent-solute interactions may play a larger role, the solvent can still influence the conformational equilibrium. For instance, a polar solvent might favor a conformer with a larger dipole moment, while non-polar solvents might favor less polar conformers. Hydrogen-bonding solvents could also interact with the carbamate group, potentially altering the rotational barrier, although this effect is generally less pronounced for carbamates than for amides. nih.gov

Illustrative Data on Solvent Effects on Rotational Barrier:

The table below illustrates the potential minor influence of solvent polarity on the calculated rotational energy barrier (ΔG‡) for the C-N bond in this compound.

| Solvent | Dielectric Constant (ε) | Calculated Rotational Barrier (ΔG‡, kcal/mol) |

| n-Hexane | 1.9 | 12.8 |

| Chloroform | 4.8 | 12.6 |

| Tetrahydrofuran (B95107) | 7.6 | 12.5 |

| Acetonitrile | 37.5 | 12.3 |

| Dimethyl Sulfoxide | 46.7 | 12.2 |

Note: This data is illustrative and based on the general finding that carbamate rotational barriers show little dependence on solvent polarity. nih.gov The values are representative of what might be expected from a detailed computational study.

Role As a Synthetic Intermediate and Building Block in Complex Chemical Architectures

Precursor in the Synthesis of Substituted Anilines and Aryl Amines

The primary role of tert-butyl (2-isopropylphenyl)carbamate is to serve as a stable, protected precursor to 2-isopropylaniline (B1208494). The Boc group masks the nucleophilicity of the amine, allowing for chemical transformations on other parts of the molecule that would otherwise be incompatible with a free aniline (B41778). Once these transformations are complete, the Boc group can be cleanly removed to liberate the aniline functionality.

This deprotection is typically achieved under acidic conditions. A variety of reagents can effect this transformation, with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) being a conventional method. researchgate.netrsc.org Other acidic systems, such as hydrogen chloride (HCl) in organic solvents or aqueous phosphoric acid, are also effective. researchgate.net A notably mild method for the deprotection of N-Boc aryl amines involves the use of oxalyl chloride in methanol (B129727) at room temperature, which can furnish the desired aniline in high yield. researchgate.netgsconlinepress.com For instance, the deprotection of this compound using this method yields 2-isopropylaniline efficiently. researchgate.netgsconlinepress.com

Beyond simple deprotection, the Boc-protected aniline can be used to generate more complex substituted anilines. For example, Boc-protected 2-nitroaniline (B44862) can be reduced to tert-butyl (2-aminophenyl)carbamate. nih.gov This intermediate, containing a free amino group ortho to the Boc-protected amine, can then undergo further reactions, such as amide bond formation, to create a library of diversely substituted aniline derivatives. nih.gov This strategy highlights how the Boc group facilitates the sequential functionalization of an aromatic ring.

Table 1: Selected Deprotection Methods for N-Boc Aryl Amines

| Reagent System | Solvent | Temperature | Typical Reaction Time | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 2-12 h | researchgate.netrsc.org |

| Oxalyl Chloride | Methanol (MeOH) | Room Temperature | 1-4 h | researchgate.netgsconlinepress.com |

| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | Room Temperature | ~2 h | researchgate.net |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Overnight | researchgate.net |

Utility in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science. orgsyn.org The aniline functionality, liberated from precursors like this compound, is a key starting point for constructing many such ring systems, including indoles, quinolines, and benzodiazepines.

A powerful application of Boc-protected anilines is in multicomponent reactions. For instance, mono-Boc-protected 2-isocyanoanilines, which are stabilized derivatives of the otherwise unstable parent compounds, have been used effectively in various synthetic transformations to create complex heterocyclic structures. rsc.org The Boc group's presence is critical for the stability and utility of these building blocks. rsc.org Similarly, the synthesis of the antiplatelet drug Clopidogrel, a nitrogen-containing heterocycle, has been achieved through a pathway involving the reductive amination of an aldehyde using tert-butyl carbamate (B1207046). nih.gov

Furthermore, modern synthetic strategies for creating fused-polycyclic nitrogen heterocycles often rely on cascade cyclizations initiated from protected amine derivatives. niscpr.res.in The use of a protected amine like this compound allows for the initial assembly of a complex carbon skeleton before the final cyclization step, which often involves the now-deprotected nitrogen atom participating as a nucleophile.

Application in Multistep Organic Syntheses as a Protected Amine Synthon

In any multistep synthesis, the strategic use of protecting groups is paramount. This compound functions as an amine synthon—a synthetic equivalent of 2-isopropylaniline—that can be carried through multiple reaction steps without interference from the reactive amino group. researchgate.netgoogle.com The Boc group is favored due to its robustness toward many common reagents, including nucleophiles, bases, and catalytic hydrogenation conditions, while being easily removable when desired. researchgate.net

The tert-butoxycarbonyl (Boc) group can play a significant role in directing the stereochemical outcome of reactions. Its steric bulk can influence the facial selectivity of an approaching reagent, leading to the preferential formation of one stereoisomer over another. This principle is exploited in asymmetric synthesis.

For example, the Boc group has been employed as a temporary protecting group in asymmetric Mannich reactions. orgsyn.org In the synthesis of the drug Lacosamide, a key intermediate is formed via a condensation reaction involving N-Boc-D-serine, where the Boc group is integral to the chiral starting material that sets the stereochemistry of the final product. researchgate.net Similarly, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate relies on a lipase-catalyzed reaction to separate enantiomers, a process where the carbamate structure is essential for the enzyme's recognition and selective transformation. semanticscholar.org

In the synthesis of complex molecules with multiple functional groups, such as peptides or natural products, an orthogonal protection strategy is essential. nih.govresearchgate.net This strategy allows for the selective removal of one protecting group in the presence of others. The Boc group is a cornerstone of such strategies. nih.govresearchgate.net

A classic example is its pairing with the benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) group. The Boc group is acid-labile (removed with TFA or HCl), whereas the Cbz group is typically removed by hydrogenolysis. nih.gov Another common pairing is with the fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile. researchgate.net This orthogonality allows a synthetic chemist to unmask a specific amine at a precise moment to perform a desired reaction, while other amines in the molecule remain protected. This compound, with its acid-sensitive Boc group, is therefore an ideal candidate for syntheses that also employ base-labile (e.g., Fmoc) or hydrogenation-labile (e.g., Cbz) protecting groups on other functionalities. researchgate.net

Table 2: Common Orthogonal Protecting Group Pairs Involving Boc

| Protecting Group 1 | Removal Condition | Protecting Group 2 (Orthogonal) | Removal Condition | Reference |

|---|---|---|---|---|

| Boc | Strong Acid (e.g., TFA) | Fmoc | Base (e.g., Piperidine) | researchgate.net |

| Boc | Strong Acid (e.g., TFA) | Cbz (Z) | Hydrogenolysis (H₂, Pd/C) | nih.gov |

| Boc | Strong Acid (e.g., TFA) | Alloc | Pd(0) catalysis | nih.gov |

Derivatives as Probes for Chemical Reaction Development

Derivatives of tert-butyl carbamates are valuable tools for studying reaction mechanisms and developing new synthetic methods. The predictable cleavage of the Boc group under specific conditions allows it to be incorporated into molecular probes.

For example, the protection and deprotection of aniline-based fluorophores with a Boc group can create "smart" probes that signal a chemical event through a change in fluorescence. researchgate.net The dissociation mechanism of tert-butylcarbamates itself has been studied in detail using mass spectrometry to understand the fundamental pathways of isobutylene (B52900) and carbon dioxide loss, providing insight into gas-phase reaction mechanisms. mdpi.com

In another application, tert-butyl (2-oxo-2H-pyran-5-yl)carbamate, a Boc-protected amine on a pyranone core, has been used as a "chameleon" diene to probe the principles of Diels-Alder reactions. acs.org Researchers studied its reactivity with both electron-rich and electron-deficient dienophiles, revealing that the Boc-amine substituent allowed the diene to react efficiently with both types, albeit at different rates. acs.org Furthermore, novel reagents such as tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been developed as stable N-(Boc) nitrone equivalents, acting as building blocks to explore new chemical transformations that were previously inaccessible. These examples demonstrate how the core structure of a Boc-protected amine can be adapted to create sophisticated tools for advancing chemical science.

Future Research Directions

Development of Novel and Efficient Synthetic Routes

While established methods for N-aryl carbamate (B1207046) synthesis exist, there is a continuous drive for more efficient, economical, and environmentally benign processes. researchgate.netmdpi.com Future research could target the limitations of current methods, such as harsh reaction conditions or the use of toxic reagents like phosgene (B1210022). innovations-report.com

Key research objectives include:

Catalyst Development: Investigating new catalyst systems beyond traditional palladium and copper catalysts is a promising avenue. researchgate.net Exploring earth-abundant metals or photoredox nickel-catalyzed approaches could offer cost-effective and greener alternatives to established methods like the Buchwald-Hartwig reaction. nih.govorganic-chemistry.org

Green Chemistry Approaches: The development of synthetic protocols that utilize greener solvents, lower energy input (e.g., room temperature reactions), and generate less waste is crucial. mdpi.com One-pot procedures that avoid the isolation of sensitive intermediates, such as N-substituted carbamoyl chlorides, represent a significant step toward safer and more efficient synthesis. organic-chemistry.org

Alternative Starting Materials: Research into phosgene-free routes, such as the reductive carbonylation of aromatic nitro compounds or the use of carbon dioxide as a C1 synthon, is of high interest. innovations-report.comnih.gov Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of alcohols also provides a versatile and efficient pathway. mit.eduorganic-chemistry.org

| Strategy | Key Features | Potential Advantages |

|---|---|---|

| Photoredox Nickel Catalysis | Visible light-mediated, uses Ni(II) precatalysts. organic-chemistry.org | Mild reaction conditions, scalable, inexpensive alternative to palladium. organic-chemistry.org |

| Reductive Carbonylation | Uses aromatic nitro compounds as precursors. innovations-report.com | Avoids toxic phosgene, high yield and selectivity. innovations-report.com |

| Green Hofmann Rearrangement | One-pot oxidation of aromatic amides using reagents like oxone. mdpi.com | Environmentally friendly, single-step process. mdpi.com |

Exploration of New Reactivity Modes and Selective Transformations

The carbamate moiety in tert-butyl (2-isopropylphenyl)carbamate is a powerful tool for directing chemical transformations. Future work should focus on leveraging this functional group to achieve novel and selective C-H functionalization and other transformations on the aromatic ring.

Directed Metalation: The carbamate group can act as a directed metalation group (DMG), facilitating selective functionalization at the ortho position. nih.gov Investigating NaDA-mediated orthosodiation and subsequent Snieckus-Fries rearrangements for this specific substrate could reveal unique reactivity patterns influenced by the bulky isopropyl group. nih.gov

Catalytic C-H Functionalization: Moving beyond stoichiometric metalating agents, the development of catalytic cycles for C-H activation directed by the carbamate group is a major goal. This would improve atom economy and broaden the scope of accessible transformations.

Sequential Cross-Coupling: Aryl carbamates are known to be robust and inert to palladium catalysis under certain conditions, making them attractive for sequential functionalization. nih.gov A promising research direction is to first functionalize the arene ring and then use the carbamate as a coupling handle in a subsequent nickel-catalyzed amination or other cross-coupling reaction. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

A deeper understanding of the structural and dynamic properties of this compound can inform its reactivity and guide synthetic design. Applying advanced characterization techniques is essential.

In Situ Spectroscopy: The use of in situ spectroscopic methods, such as infrared (IR) spectroscopy, can provide real-time monitoring of reaction kinetics and the detection of transient intermediates. nih.gov This is particularly valuable for studying mechanisms like metalation and rearrangement. nih.gov

NMR Spectroscopy: Advanced Nuclear Magnetic Resonance (NMR) techniques, including 2D NMR experiments and variable-temperature studies, can elucidate the conformational dynamics of the molecule, such as the rotational barrier of the C–N amide bond, which is a key feature of the carbamate group. nih.govnih.gov

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data would provide definitive information about the solid-state structure, including bond lengths, angles, and intermolecular interactions. This structural data is invaluable for benchmarking computational models. nih.gov

| Technique | Information Gained | Research Impact |

|---|---|---|

| In Situ IR/Raman Spectroscopy | Reaction kinetics, detection of intermediates. nih.govmdpi.com | Elucidation of complex reaction mechanisms. |

| Variable-Temperature NMR | Conformational dynamics, C-N bond rotational barriers. nih.gov | Understanding structural flexibility and its effect on reactivity. |

| X-ray Crystallography | Precise 3D molecular structure, packing interactions. nih.gov | Validation of computational models and understanding solid-state properties. |

Deeper Computational Insights into Reactivity and Mechanism

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms. mdpi.com Applying these methods to this compound can provide predictive insights that are difficult to obtain experimentally.

Future computational studies should aim to:

Model Catalytic Cycles: For newly developed catalytic transformations, DFT calculations can map out the entire catalytic cycle, identify rate-determining steps, and explain observed selectivities. nih.govnih.gov

Analyze Non-covalent Interactions: Understanding the role of subtle forces, such as hydrogen bonding, in transition states can explain the chemoselectivity of reactions involving the carbamate's N-H and C=O groups. acs.org

Predict Reactivity: Computational models can be used to predict the most likely sites of reactivity (e.g., C-H activation) and to screen potential catalysts or reagents, thereby accelerating experimental discovery. mdpi.com For instance, modeling the orthometalation step can clarify the influence of the bulky ortho-isopropyl group on the reaction rate and equilibrium. nih.gov

Expanding Utility in Advanced Organic Synthesis Strategies

The unique substitution pattern of this compound makes it an interesting building block for the synthesis of more complex molecules. Future research should focus on integrating this compound into sophisticated synthetic strategies.

Intermediate for Bioactive Molecules: The 2-isopropylaniline (B1208494) core is present in various pharmacologically active compounds. This carbamate serves as a protected precursor, enabling its incorporation into drug discovery programs. chemimpex.com

Diversity-Oriented Synthesis: Using the carbamate as a versatile handle for a series of selective functionalization and coupling reactions could enable the rapid generation of a library of structurally diverse compounds for biological screening.

Cascade Reactions: Designing multi-step, one-pot cascade reactions that begin with this compound could provide highly efficient pathways to complex molecular architectures, leveraging its dual role as a protecting and directing group. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.